2-Bromo-6,7-dimethoxyquinoxaline
Description
2-Bromo-6,7-dimethoxyquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a bromine atom at position 2 and methoxy (-OCH₃) groups at positions 6 and 5. Quinoxalines are structurally related to benzopyrazines and are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient π-system and reactivity. The bromine atom introduces steric bulk and electronic effects (via its -R inductive effect), while the methoxy groups enhance solubility in polar solvents and modulate electronic properties through electron-donating resonance effects .
For example, bromination of a pre-substituted quinoxaline or nucleophilic substitution of a chloro intermediate with methoxide could yield the target compound .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-bromo-6,7-dimethoxyquinoxaline |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3 |
InChI Key |
QQTIPGNWSNNAFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Br)OC |
Origin of Product |
United States |
Preparation Methods
2-Bromo-6,7-dimethoxyquinoxaline can be synthesized through several methods. One common synthetic route involves the bromination of 6,7-dimethoxyquinoxaline. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the quinoxaline ring.
Chemical Reactions Analysis
2-Bromo-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, although these are less common for this specific derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a biaryl or styrene derivative.
Scientific Research Applications
2-Bromo-6,7-dimethoxyquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules. Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the function of quinoxaline-containing molecules in biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dimethoxyquinoxaline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinoxaline ring system can engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding to biological targets.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Electronic Comparisons
Key structural analogs include:
- 6,7-Dichloro-2-methylquinoxaline (2f)
- 6,7-Dibromo-2-methylquinoxaline (2g)
- 6-Bromo-2,3-dichloroquinoxaline (1)
Electronic Effects :
- Methoxy groups in this compound donate electron density via resonance, deactivating the ring less than electron-withdrawing halogens (Cl, Br). This increases solubility but may reduce electrophilicity at adjacent positions.
- In contrast, methyl groups (as in 2f and 2g) exert only weak electron-donating effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
